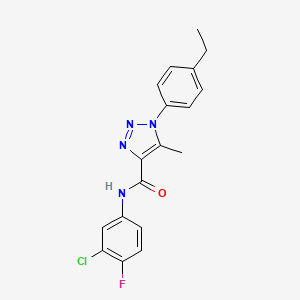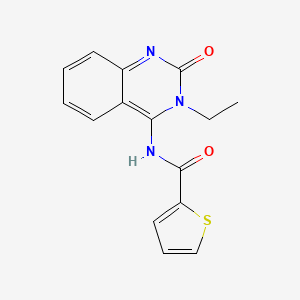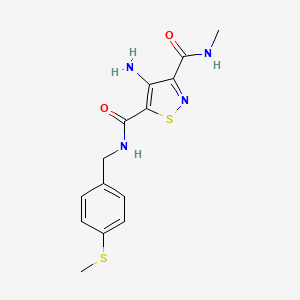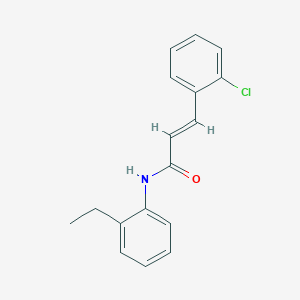
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is a compound of interest in organic chemistry due to its unique structure and potential applications in various chemical reactions and synthesizing processes. While the specific compound might not be directly mentioned in the available literature, the research on similar compounds provides valuable insights into its possible chemical behavior, synthesis methods, and properties.
Synthesis Analysis
The synthesis of related α-(hydroxymethyl)benzaldehyde derivatives involves a Diels–Alder/retro-Diels–Alder process followed by various steps including methylation, thioacetalization, and removal of silyl protecting groups (Morrison & Burnell, 2001). Another approach describes the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, highlighting photochemical and acid-catalyzed rearrangements as key steps (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
Research on compounds with similar structural motifs, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, provides insights into molecular structure through X-ray data, discussing the orientation of functional groups in relation to the benzene nucleus (Koningsveld & Meurs, 1977).
Chemical Reactions and Properties
The reactivity of similar compounds involves various chemical transformations, including oxidation reactions that preferentially target specific functional groups and facilitate the formation of dialdehydes or acid derivatives. For instance, the alcohol group of hydroxymethylfurfural is preferentially oxidized to form 2,5-diformylfuran, showcasing the selective reactivity of such compounds (Partenheimer & Grushin, 2001).
Physical Properties Analysis
The physical properties of compounds closely related to the one can be deduced through spectroscopic techniques such as NMR, UV–VIS, and IR, which help confirm molecular structures and understand the solvent and pH-dependent behaviors (Baul et al., 2009).
Chemical Properties Analysis
The chemical properties of similar benzaldehyde derivatives are characterized by their reactions with various reagents, showcasing a wide range of chemical behaviors including cyclocondensation, hydroxylation, and the formation of complex structures through reactions with metal catalysts and other chemical agents (Ishida et al., 2010).
Applications De Recherche Scientifique
Synthesis Techniques and Applications
A study by Morrison and Burnell (2001) describes a synthesis method for α-(hydroxymethyl)benzaldehyde derivatives, including the compound , via a Diels–Alder/retro-Diels–Alder process. This method has implications in the efficient synthesis of complex organic compounds (Morrison & Burnell, 2001).
Moshkin and Sosnovskikh (2013) developed a simple two-step synthesis process for 2-(alkylamino)-1-arylethanols from aromatic aldehydes, which includes reactions with compounds like 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde. This approach is significant for the synthesis of adrenaline and similar compounds (Moshkin & Sosnovskikh, 2013).
Crystal Structure Analysis
- Research by Gümüş et al. (2022) involved the synthesis of 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound related to the one , highlighting the importance of crystal structure and hydrogen bonding analysis in understanding the molecular properties of such compounds (Gümüş et al., 2022).
Chemical Reactions and Properties
A study by Chattopadhyay et al. (2018) focused on the synthesis of Schiff base ligands using aldehydes including 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde for fluorescent lead complexes. This research is crucial for developing new methods for detecting pollutants like nitroaromatics (Chattopadhyay et al., 2018).
Banerjee, Poon, and Bedoya (2013) demonstrated an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, using a method that involves the compound . This highlights its role in creating complex organic structures (Banerjee, Poon, & Bedoya, 2013).
Biological Activity
- Patel and Patel (2010) explored the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide, starting from 2-Hydroxy benzoic acid hydrazide and aromatic aldehydes, including the compound . This study is significant for understanding the antibacterial and antifungal properties of these compounds (Patel & Patel, 2010).
Propriétés
IUPAC Name |
2-hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)10-16(4,5)13-6-11(8-17)14(19)12(7-13)9-18/h6-8,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQNUWFZBVSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)


![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)
![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)




![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)